Furo[2,3-b]pyridine-3-carbaldehyde

Physical Chemistry Purification Process Chemistry

Furo[2,3-b]pyridine-3-carbaldehyde (CAS 109274-99-9) is a heteroaromatic aldehyde comprising a furan ring fused to a pyridine ring at the [2,3-b] junction. With a molecular formula of C₈H₅NO₂ and a molecular weight of 147.13 g/mol, it serves as a key synthetic intermediate for constructing more complex furo[2,3-b]pyridine derivatives.

Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
CAS No. 109274-99-9
Cat. No. B034362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-b]pyridine-3-carbaldehyde
CAS109274-99-9
Molecular FormulaC8H5NO2
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)OC=C2C=O
InChIInChI=1S/C8H5NO2/c10-4-6-5-11-8-7(6)2-1-3-9-8/h1-5H
InChIKeyMGBIJDUVAUVBBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[2,3-b]pyridine-3-carbaldehyde (CAS 109274-99-9): A Versatile Furopyridine Aldehyde Building Block for Heterocyclic Synthesis and Drug Discovery


Furo[2,3-b]pyridine-3-carbaldehyde (CAS 109274-99-9) is a heteroaromatic aldehyde comprising a furan ring fused to a pyridine ring at the [2,3-b] junction . With a molecular formula of C₈H₅NO₂ and a molecular weight of 147.13 g/mol, it serves as a key synthetic intermediate for constructing more complex furo[2,3-b]pyridine derivatives . The furo[2,3-b]pyridine core is recognized as an isostere of azaindole and has been successfully employed in the development of potent kinase inhibitors and other biologically active molecules [1].

Why Furo[2,3-b]pyridine-3-carbaldehyde (109274-99-9) Cannot Be Replaced by Generic Heteroaromatic Aldehydes


Generic substitution of furo[2,3-b]pyridine-3-carbaldehyde with other heteroaromatic aldehydes is not viable due to critical differences in physicochemical properties, reactivity, and the resulting biological profile of derived compounds. As detailed in the quantitative evidence below, the specific [2,3-b] ring fusion, the presence of the furan oxygen, and the aldehyde's position confer a unique boiling point , distinct reactivity patterns in key transformations [1], and enable access to a privileged chemical space for kinase inhibitor development that is not accessible with thieno[2,3-b]pyridine, furo[2,3-c]pyridine, or pyrrolo[2,3-b]pyridine analogs [2].

Quantitative Differentiation of Furo[2,3-b]pyridine-3-carbaldehyde (109274-99-9): A Comparative Evidence Guide


Comparative Boiling Point Analysis: Furo[2,3-b]pyridine-3-carbaldehyde vs. Thieno[2,3-b]pyridine-3-carbaldehyde

Furo[2,3-b]pyridine-3-carbaldehyde exhibits a significantly lower boiling point (267.3 ± 20.0 °C at 760 mmHg) compared to its thieno analog, thieno[2,3-b]pyridine-3-carbaldehyde (320.2 °C at 760 mmHg) . This 52.9 °C difference is a direct consequence of replacing the furan oxygen with a thiophene sulfur atom, which increases molecular weight and polarizability.

Physical Chemistry Purification Process Chemistry

Comparative Density and Refractive Index: Furo[2,3-b]pyridine-3-carbaldehyde vs. Thieno[2,3-b]pyridine-3-carbaldehyde

The target compound has a lower density (1.322 g/cm³) and refractive index (1.664) compared to its thieno analog, thieno[2,3-b]pyridine-3-carbaldehyde, which has a density of 1.384 g/cm³ and a refractive index of 1.735 . These differences, stemming from the replacement of oxygen with sulfur, provide a reliable analytical fingerprint for distinguishing the two compounds.

Analytical Chemistry Quality Control Material Science

Comparative Boiling Point and Physical State: Furo[2,3-b]pyridine-3-carbaldehyde vs. Furo[2,3-c]pyridine-3-carbaldehyde (Regioisomer)

The regiochemistry of the ring fusion significantly impacts physical properties. Furo[2,3-b]pyridine-3-carbaldehyde has a predicted boiling point of 267.3 ± 20.0 °C , whereas its regioisomer, furo[2,3-c]pyridine-3-carbaldehyde, has a predicted boiling point of 286.1 ± 20.0 °C . This 18.8 °C difference highlights the distinct intermolecular interactions arising from the different fusion patterns.

Regiochemistry Synthetic Chemistry Process Development

Comparative Boiling Point and Melting Point: Furo[2,3-b]pyridine-3-carbaldehyde vs. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde

Replacing the furan oxygen with an N-H pyrrole group drastically alters the physical state and thermal properties. While furo[2,3-b]pyridine-3-carbaldehyde is a liquid with a boiling point of 267.3 °C , 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a solid with a high melting point of 216-220 °C and a boiling point of 361.1 °C [1]. This 93.8 °C difference in boiling point is due to strong intermolecular hydrogen bonding in the pyrrole analog.

Physical Organic Chemistry Material Handling Synthetic Planning

Synthetic Accessibility: High-Yield Synthesis of Furo[2,3-b]pyridine-3-carbaldehyde from its Nitrile Precursor

Furo[2,3-b]pyridine-3-carbaldehyde can be synthesized in a single, high-yielding step (approx. 82% yield) via the reduction of furo[2,3-b]pyridine-3-carbonitrile using diisobutylaluminum hydride (DIBAL-H) [1]. This efficient route contrasts with the multi-step syntheses often required for other heteroaromatic aldehydes, providing a scalable and cost-effective entry point for this building block.

Synthetic Methodology Process Chemistry Cost-Efficiency

Optimal Application Scenarios for Furo[2,3-b]pyridine-3-carbaldehyde (109274-99-9) Based on Evidence


Synthesis of Kinase Inhibitor Libraries via Privileged Scaffold Derivatization

The furo[2,3-b]pyridine core is a recognized isostere of azaindole and a privileged scaffold in kinase inhibitor discovery [1]. Furo[2,3-b]pyridine-3-carbaldehyde serves as an ideal starting material for the construction of diverse compound libraries targeting kinases such as Pim, AAK1, and class III PTKs [2][3]. The reactive aldehyde handle at the 3-position allows for rapid diversification through reductive amination, Wittig reactions, or conversion to other functional groups, enabling efficient exploration of structure-activity relationships (SAR) in medicinal chemistry programs.

Process Chemistry and Scale-Up: Exploiting High Synthetic Yield and Favorable Physical Properties

The high-yield (82%) synthesis from the nitrile precursor [1] combined with its liquid physical state at room temperature [2] makes furo[2,3-b]pyridine-3-carbaldehyde particularly well-suited for process chemistry and scale-up activities. The lower boiling point (267 °C) compared to thieno[2,3-b]pyridine-3-carbaldehyde (320 °C) [3] and the liquid handling advantage over solid pyrrolo[2,3-b]pyridine-3-carbaldehyde [4] streamline operations, reduce solvent usage, and improve overall process mass intensity, contributing to more cost-effective and sustainable manufacturing routes for downstream drug candidates.

Analytical and Quality Control Differentiation of Furopyridine Regioisomers

In quality control and analytical development, the distinct physicochemical properties of furo[2,3-b]pyridine-3-carbaldehyde serve as definitive markers to prevent regioisomeric contamination. Its specific combination of density (1.322 g/cm³) and refractive index (1.664) [1] provides a unique fingerprint that is easily distinguishable from its [2,3-c] regioisomer [2] and its thieno analog [3]. This enables rapid and unambiguous identity confirmation by QC laboratories, ensuring the correct isomer is used in GMP synthesis and formulation, thereby mitigating the risk of costly batch failures due to incorrect starting materials.

Synthesis of CB1 Receptor Modulators and Anticancer Agents

Derivatives of furo[2,3-b]pyridine have demonstrated activity as inverse agonists of the cannabinoid-1 receptor (CB1R) and as antiproliferative agents against various cancer cell lines [1][2]. Furo[2,3-b]pyridine-3-carbaldehyde is a critical building block for accessing these biologically active derivatives. Its use in synthesizing furo[2,3-b]pyridine-2-carboxamides and related structures has yielded compounds with GI50 values in the nanomolar range against melanoma and breast cancer cell lines [3]. This positions the aldehyde as a key intermediate for research programs focused on oncology, metabolic disorders, and CNS diseases.

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